molecular formula C11H22N2O2 B045294 Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate CAS No. 194032-42-3

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate

Cat. No.: B045294
CAS No.: 194032-42-3
M. Wt: 214.3 g/mol
InChI Key: SVMXIQUBNSPVCB-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate (TBMC) is a synthetic compound that has been used in a variety of scientific research applications. TBMC is a diazepane derivative and is a member of the diazepane family of compounds. TBMC is classified as a tertiary amine and is a colorless, crystalline solid with a melting point of 69°C. TBMC has been used in a variety of research applications, including as an inhibitor of cytochrome P450 enzymes, an inhibitor of protein kinases, and a substrate for the enzyme monoamine oxidase.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Maltsev et al. (2021) synthesized novel 2,3,4,5-tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, highlighting a methodology that could potentially involve tert-butyl 5-methyl-1,4-diazepane-1-carboxylate in the synthesis process. These compounds were evaluated for their anxiolytic and analgesic properties, indicating the utility of such structures in developing new therapeutic agents. The chemical structures were clarified using 1H Nuclear Magnetic Resonance Spectroscopy (1H-NMR), and their biological activities were assessed through various animal models, demonstrating significant analgesic and anxiolytic potentials for certain derivatives (Maltsev et al., 2021).

Mechanistic Studies and Receptor Interactions

Research on compounds related to this compound often focuses on their interaction with various receptors, elucidating their mechanism of action. For instance, studies on beta-carbolines and related structures have investigated their antagonistic effects on benzodiazepine receptors, which could provide insights into the design of receptor-specific drugs and the understanding of receptor-ligand interactions. These studies contribute to the broader field of neuropharmacology and offer a foundation for developing novel therapeutic agents targeting specific neurological pathways (Shannon et al., 1984).

Toxicological Studies

The exploration of this compound's analogs extends into toxicological assessments, where their safety profile and potential toxic effects are evaluated. Studies such as those by Mizutani et al. (1983) on the pulmonary toxicity of related alkylphenols in mice provide crucial data on the safety aspects of these compounds. Understanding the toxicological impact of these substances is essential for their development into safe and effective therapeutic agents (Mizutani et al., 1983).

Safety and Hazards

Tert-butyl 5-methyl-1,4-diazepane-1-carboxylate is classified under GHS07. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-5-7-13(8-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMXIQUBNSPVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622617
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-42-3
Record name tert-Butyl 5-methyl-1,4-diazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-methyl-1,4-diazepane-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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